molecular formula C8H9F3N2O B14176982 2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanamine

2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanamine

Cat. No.: B14176982
M. Wt: 206.16 g/mol
InChI Key: MWDSSKPOOJIPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine is a fluorinated organic compound with the molecular formula C8H9F3N2O. This compound is characterized by the presence of a trifluoromethyl group and a methoxypyridine moiety, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine typically involves the reaction of 4-methoxypyridine with trifluoroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine is unique due to the presence of both trifluoromethyl and methoxypyridine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from similar compounds .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-6-2-3-13-4-5(6)7(12)8(9,10)11/h2-4,7H,12H2,1H3

InChI Key

MWDSSKPOOJIPAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C(C(F)(F)F)N

Origin of Product

United States

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